molecular formula C₉H₁₀FIN₂O₅ B117735 2'-Deoxy-2'-fluoro-5-iodouridine CAS No. 55612-21-0

2'-Deoxy-2'-fluoro-5-iodouridine

Cat. No. B117735
CAS RN: 55612-21-0
M. Wt: 372.09 g/mol
InChI Key: IPVFGAYTKQKGBM-UAKXSSHOSA-N
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Description

2’-Deoxy-2’-fluoro-5-iodouridine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc . It is also an antiviral drug and nucleoside analogue with anti-hepatitis B activity .


Synthesis Analysis

The synthesis and conformational analysis of a 2’,3’-dideoxy-2’,3’-difluoro and a 2’-deoxy-2’-fluoro uridine derivative provide an insight into the reaction mechanism . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighbouring-group participation mechanism .


Molecular Structure Analysis

The molecular formula of 2’-Deoxy-2’-fluoro-5-iodouridine is C9H10FIN2O5 . Its average mass is 372.089 Da and its monoisotopic mass is 371.961823 Da .


Chemical Reactions Analysis

Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .


Physical And Chemical Properties Analysis

The molecular weight of 2’-Deoxy-2’-fluoro-5-iodouridine is 372.09 . It appears as a solid, white to off-white in color . It is soluble in DMSO at a concentration of 125 mg/mL .

Scientific Research Applications

Antiviral Activities

2'-Deoxy-2'-fluoro-5-iodouridine has been evaluated for its antiviral activities. Studies have shown its effectiveness against human cytomegalovirus (HCMV), with its antiviral potency being significant compared to other compounds like acyclovir and E-5-(2'-bromovinyl)-2'-deoxyuridine (BVDU). This effectiveness is not attributed to acting as an analog of natural nucleosides, and it does not show increased phosphorylation by cytosols of HCMV-infected cells, indicating a unique mechanism of action against the virus (Colacino & López, 1983).

Effects on Epstein-Barr Virus

Research into the effects of 2'-Deoxy-2'-fluoro-5-iodouridine on Epstein-Barr virus (EBV) reveals its relative potency and therapeutic index. The differential inhibition of EBV-associated polypeptides by this compound and others has been observed, indicating its potential use in treatments targeting EBV (Lin, Smith & Pagano, 1985).

Chemical Incorporation into Oligodeoxynucleotides

The compound has been chemically incorporated into oligodeoxynucleotides, demonstrating its utility in molecular biology and biochemistry. This incorporation has been studied to understand its behavior and potential applications in DNA synthesis and manipulation (Krug et al., 1989).

Methodology in Synthesis

Efficient methods for the synthesis of 5-substituted 2'-deoxyuridine nucleosides, using metal-halogen exchange reactions of 5-iodo-2'-deoxyuridine sodium salt, have been developed. These methods highlight the chemical versatility and potential for various biochemical applications of 2'-Deoxy-2'-fluoro-5-iodouridine (Aso et al., 2003).

Interaction with Thymidylate Synthetase

The compound forms a covalent complex with thymidylate synthetase, a key enzyme in DNA synthesis. This interaction is crucial for understanding its potential as a therapeutic agent, particularly in cancer treatments (Santi & McHenry, 1972).

Safety And Hazards

When handling 2’-Deoxy-2’-fluoro-5-iodouridine, it is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVFGAYTKQKGBM-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-2'-fluoro-5-iodouridine

CAS RN

55612-21-0
Record name 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 2
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 3
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 4
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 5
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 6
2'-Deoxy-2'-fluoro-5-iodouridine

Citations

For This Compound
9
Citations
H Awano, S Shuto, M Baba, T Kira, S Shigeta… - Bioorganic & Medicinal …, 1994 - Elsevier
… virus activity (eg 5bromovinylarabinosyluridine, BVAU;4 (2’S)-2’-deoxy-2’-fluoro-5-iodocytidine, FIAC, 3;5 (2’S)-2’-deoxy-2’fluoro-5-iodouridine, FIAU, 46). Thus, we have planned …
Number of citations: 36 www.sciencedirect.com
J Shi, J Du, T Ma, KW Pankiewicz, SE Patterson… - Bioorganic & medicinal …, 2005 - Elsevier
Based on the discovery of (2′R)-d-2′-deoxy-2′-fluorocytidine as a potent anti-hepatitis C virus (HCV) agent, a series of d- and l-2′-deoxy-2′-fluororibonucleosides with …
Number of citations: 76 www.sciencedirect.com
W Li, Q Xiao, RC Yang - Advanced Materials Research, 2014 - Trans Tech Publ
… synthesised by (2′S)-2′-deoxy-2-fluoro-5-iodouridine through Sonogashira reaction. Here we report the synthesis and the crystal structure of (2′S)-2′-deoxy-2-fluoro-5-iodouridine. …
Number of citations: 0 www.scientific.net
L Eyer, P Svoboda, J Balvan, T Vičar… - Antimicrobial Agents …, 2021 - Am Soc Microbiol
Emerging flaviviruses are causative agents of severe and life-threatening diseases, against which no approved therapies are available. Among the nucleoside analogues, which …
Number of citations: 14 journals.asm.org
A Cavaliere - 2018 - orca.cardiff.ac.uk
… stage [18F]fluorination of ProTides Figure 2.2: Early stage [18F]fluorination for the synthesis of ProTides Figure 2.3: ProTide approach applied to the 2’-deoxy-2’ fluoro- 5-iodouridine …
Number of citations: 1 orca.cardiff.ac.uk
A Cavaliere, KC Probst, SJ Paisey, C Marshall… - Molecules, 2020 - mdpi.com
… The reaction mixture was analyzed by analytical HPLC showing the formation of the 2 anomers (α and β) of the 2′-deoxy-2′-fluoro-5-iodouridine. Analytical HPLC: 98% H 2 O/2% CH …
Number of citations: 6 www.mdpi.com
P Mangla, YS Sanghvi, AK Prasad - Current Protocols, 2021 - Wiley Online Library
… 1), starting from the corresponding 5-iodo derivatives, ie, 5-iodo-2′-deoxyuridine (1a), 5-iodo-2′-O-methyluridine (1b), and 2′-deoxy-2′-fluoro-5-iodouridine (1c), respectively. This …
M Sekine, K Shohda, K Seio - Frontiers in Organic Chemistry, 2005 - ingentaconnect.com
In this article, two kinds of cyclic systems to construct sterically locked pU and UpU derivatives were reviewed. One is the bridged structure between the 5-postion of the uracil moiety …
Number of citations: 0 www.ingentaconnect.com
E Wickstrom, X Tian, PS Rao, ML Thakur, W Qin… - Russian chemical …, 2002 - Springer
… Similarly, PET measurement of tumor uptake of [18F] 2 deoxy 2 fluoro 5 iodouridine arabinoside (FIAU) in tumor cells retrovirally transformed with HSVTK expressed from a p53 …
Number of citations: 1 link.springer.com

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